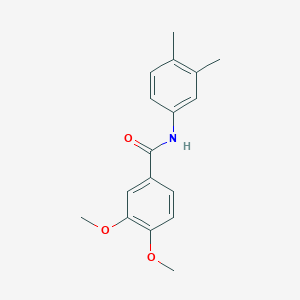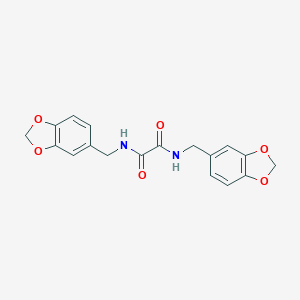![molecular formula C16H16ClNO B401097 4-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401097.png)
4-chloro-N-[4-(propan-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and an isopropyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(propan-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-chlorobenzoyl chloride with 4-isopropylaniline in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting intermediate is then subjected to amidation to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-chloro-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-isopropyl-phenyl-benzamide derivatives.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: 4-Chlorobenzoic acid and 4-isopropylaniline.
科学研究应用
4-chloro-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-chloro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-N-(4-methyl-phenyl)-benzamide
- 4-Chloro-N-(4-ethyl-phenyl)-benzamide
- 4-Chloro-N-(4-tert-butyl-phenyl)-benzamide
Uniqueness
4-chloro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
属性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75g/mol |
IUPAC 名称 |
4-chloro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19) |
InChI 键 |
OHAHZLOBTHYVNB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one](/img/structure/B401014.png)
![N-[amino-[(4,7-dimethylquinazolin-2-yl)amino]methylidene]propanamide](/img/structure/B401016.png)
![3-[3-(trifluoromethyl)phenyl]-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B401018.png)
![Tetramethyl 9'-ethoxy-6'-[(4-fluorophenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B401019.png)
![2-[(E)-2-(2-fluorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B401020.png)
![Methyl 6-{[(2,4-dichlorophenoxy)acetyl]amino}hexanoate](/img/structure/B401024.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B401027.png)

![4-amino-N-[6-({2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B401030.png)
![1-[(4-Fluorophenyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B401034.png)
![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)
![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B401036.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B401037.png)
